(6-(4-Ethylpiperazin-1-yl)-4-methylpyridin-3-yl)methanamine (6-(4-Ethylpiperazin-1-yl)-4-methylpyridin-3-yl)methanamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15844951
InChI: InChI=1S/C13H22N4/c1-3-16-4-6-17(7-5-16)13-8-11(2)12(9-14)10-15-13/h8,10H,3-7,9,14H2,1-2H3
SMILES:
Molecular Formula: C13H22N4
Molecular Weight: 234.34 g/mol

(6-(4-Ethylpiperazin-1-yl)-4-methylpyridin-3-yl)methanamine

CAS No.:

Cat. No.: VC15844951

Molecular Formula: C13H22N4

Molecular Weight: 234.34 g/mol

* For research use only. Not for human or veterinary use.

(6-(4-Ethylpiperazin-1-yl)-4-methylpyridin-3-yl)methanamine -

Specification

Molecular Formula C13H22N4
Molecular Weight 234.34 g/mol
IUPAC Name [6-(4-ethylpiperazin-1-yl)-4-methylpyridin-3-yl]methanamine
Standard InChI InChI=1S/C13H22N4/c1-3-16-4-6-17(7-5-16)13-8-11(2)12(9-14)10-15-13/h8,10H,3-7,9,14H2,1-2H3
Standard InChI Key AKACIWWOOBTAOU-UHFFFAOYSA-N
Canonical SMILES CCN1CCN(CC1)C2=NC=C(C(=C2)C)CN

Introduction

(6-(4-Ethylpiperazin-1-yl)-4-methylpyridin-3-yl)methanamine is a complex organic compound that belongs to the class of pyridine derivatives. These compounds are known for their diverse biological activities, making them significant in medicinal chemistry. The structure of this compound incorporates both a piperazine moiety and a pyridine ring, which are crucial for its potential interactions with biological targets, particularly in the central nervous system.

Synthesis and Preparation

The synthesis of (6-(4-Ethylpiperazin-1-yl)-4-methylpyridin-3-yl)methanamine typically involves multi-step chemical reactions. These may include nucleophilic substitution reactions where a suitable leaving group on the pyridine ring is replaced by the piperazine moiety. The choice of solvent, temperature, and reaction time is crucial for achieving high yields and purity of the final product.

Biological Activity and Potential Applications

The biological activity of (6-(4-Ethylpiperazin-1-yl)-4-methylpyridin-3-yl)methanamine is primarily linked to its interaction with neurotransmitter receptors in the brain. This suggests potential applications in treating neurological disorders such as depression or anxiety. The presence of the ethylpiperazine group is particularly significant as it may influence the compound's biological activity and pharmacological properties.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator